![molecular formula C18H16F3N7 B2672447 3-(Pyridin-4-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridazine CAS No. 2380166-52-7](/img/structure/B2672447.png)
3-(Pyridin-4-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyridin-4-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridazine is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a pyridazine core substituted with pyridinyl and piperazinyl groups, which are further functionalized with a trifluoromethyl group. The unique structure of this compound makes it a valuable candidate for various applications in medicinal chemistry, chemical biology, and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-4-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridazine typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyridazine core, followed by the introduction of the pyridinyl and piperazinyl groups. The trifluoromethyl group is usually introduced via nucleophilic substitution or other fluorination techniques.
- Step 1: Synthesis of Pyridazine Core:
- The pyridazine core can be synthesized through a Diels-Alder reaction between a suitable diene and a diazine compound.
- Reaction conditions: Reflux in an appropriate solvent such as acetonitrile or toluene.
- Step 2: Introduction of Pyridinyl and Piperazinyl Groups:
- The pyridinyl group can be introduced via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Heck reaction).
- The piperazinyl group can be introduced through nucleophilic substitution using piperazine and a suitable leaving group.
- Reaction conditions: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., dimethylformamide).
- Step 3: Introduction of Trifluoromethyl Group:
- The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
- Reaction conditions: Base (e.g., cesium carbonate) and solvent (e.g., tetrahydrofuran).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions:
- Oxidation:
- The compound can undergo oxidation reactions, particularly at the piperazinyl and pyridinyl groups.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
- Major products: Oxidized derivatives with hydroxyl or carbonyl functionalities.
- Reduction:
- Reduction reactions can target the pyridazine core or the pyridinyl group.
- Common reagents: Sodium borohydride, lithium aluminum hydride.
- Major products: Reduced derivatives with amine or alkyl functionalities.
- Substitution:
- The compound can undergo nucleophilic or electrophilic substitution reactions.
- Common reagents: Halogenating agents, nucleophiles such as amines or thiols.
- Major products: Substituted derivatives with various functional groups.
科学的研究の応用
Chemistry:
- The compound is used as a building block for the synthesis of more complex molecules in medicinal chemistry and material science.
- It has potential applications in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
- The compound is being investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-viral activities.
- It is used in the development of advanced materials with specific electronic, optical, or mechanical properties.
作用機序
The mechanism of action of 3-(Pyridin-4-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate receptors involved in inflammatory responses.
類似化合物との比較
Similar Compounds:
- 2-(Pyridin-2-yl)pyrimidine derivatives
- 4-(Trifluoromethyl)pyridine derivatives
- Piperazine-substituted pyridazines
- The unique combination of pyridazine, pyridinyl, piperazinyl, and trifluoromethyl groups in this compound provides a distinct set of chemical and biological properties that are not commonly found in other similar compounds. This makes it a valuable candidate for various applications in research and industry.
特性
IUPAC Name |
2-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N7/c19-18(20,21)15-5-8-23-17(24-15)28-11-9-27(10-12-28)16-2-1-14(25-26-16)13-3-6-22-7-4-13/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDVCUXTGPEPPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)C4=NC=CC(=N4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-({1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2672364.png)
![1-methyl-9-(4-methylphenyl)-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
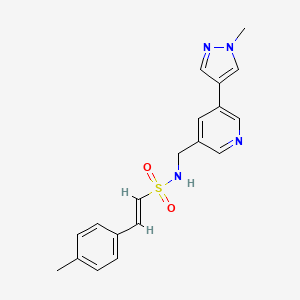
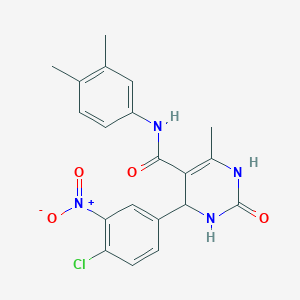
![2,6-Dimethyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]morpholine](/img/structure/B2672371.png)
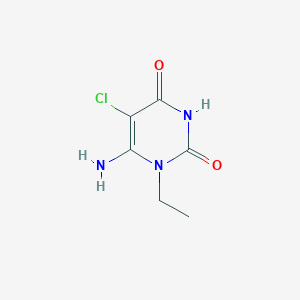
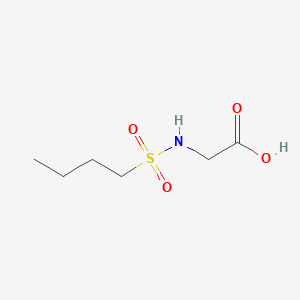
![2-Chloro-N-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]acetamide](/img/structure/B2672377.png)
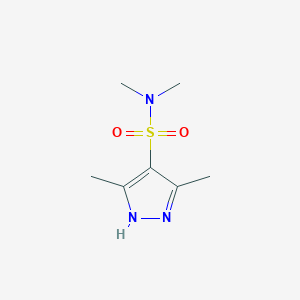
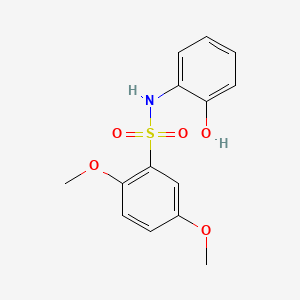
![Tert-butyl 4-{[(2-methylquinazolin-4-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B2672381.png)
![2-Chloro-5h,7h,8h-thiopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2672385.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2672386.png)
![N-(2-(N-pentylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2672387.png)
